molecular formula C12H12BrFN2O B581157 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1286734-76-6

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B581157
CAS RN: 1286734-76-6
M. Wt: 299.143
InChI Key: AALBWOZBUDEMEV-UHFFFAOYSA-N
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Description

“6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a compound that has been mentioned in the context of being a potential inhibitor of PARP7 . PARP7 is a member of the PARP family, which was identified in the human genome based on the homology within their catalytic domains .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Indazole derivatives have shown promising anticancer and anti-inflammatory activities. Their mechanisms of action often involve the modulation of protein kinases, which play critical roles in cancer and inflammatory diseases. This makes them valuable scaffolds for the development of novel therapeutic agents targeting these pathways. The compounds' versatility is further highlighted by their potential application in treating neurodegenerative disorders, indicating a broad spectrum of pharmacological relevance (Denya, Malan, & Joubert, 2018).

Applications in Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from indazoles, are well-documented due to their utility as synthetic intermediates and their biological importance. These compounds have been employed in various domains such as the formation of metal complexes, catalyst design, asymmetric catalysis and synthesis, highlighting their significant role in both organic chemistry and drug development (Li et al., 2019).

Neurodegenerative Disease Research

Amyloid imaging in Alzheimer's disease has benefited from the development of specific radioligands, some of which are based on indazole structures. These compounds have enabled the visualization of amyloid deposits in vivo, offering insights into the disease's progression and facilitating the early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

properties

IUPAC Name

6-bromo-5-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBWOZBUDEMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286734-76-6
Record name 6-BROMO-5-FLUORO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE
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